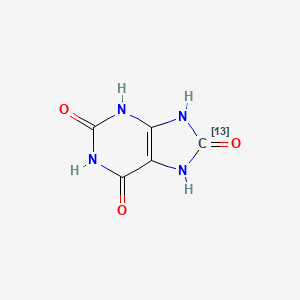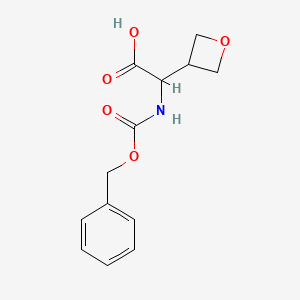
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a halohydrin or an epoxide.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This can be achieved using benzyl chloroformate in the presence of a base like triethylamine.
Coupling with Acetic Acid Derivative: The final step involves coupling the protected amino oxetane with an acetic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated derivatives, deprotected amines
Aplicaciones Científicas De Investigación
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel polymers and materials with specific properties.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxycarbonyl group can be cleaved under specific conditions to release the active amino group, which can then interact with its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)propanoic acid
- 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)butanoic acid
- 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)pentanoic acid
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid is unique due to its specific combination of the oxetane ring and the benzyloxycarbonyl-protected amino group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1260642-83-8 |
|---|---|
Fórmula molecular |
C13H15NO5 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11(10-7-18-8-10)14-13(17)19-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |
Clave InChI |
OAUKFGIMQKMVHE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


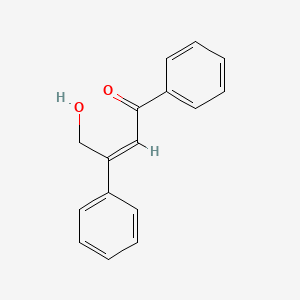
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
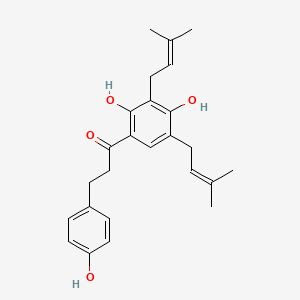
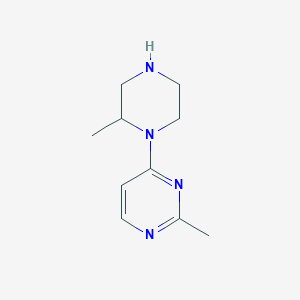
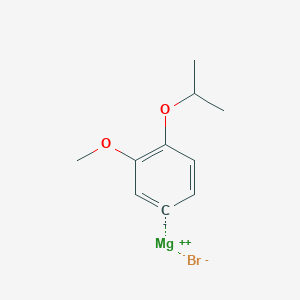
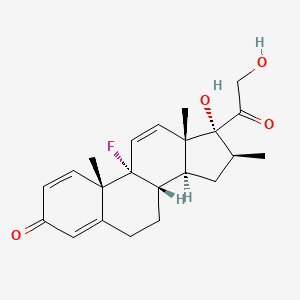
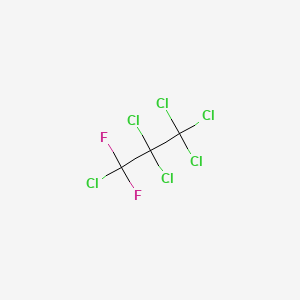
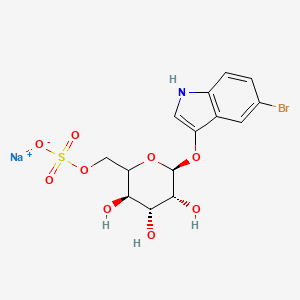
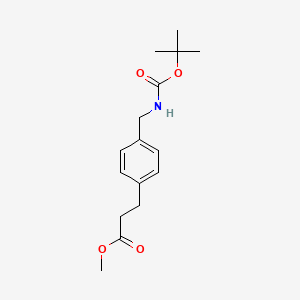
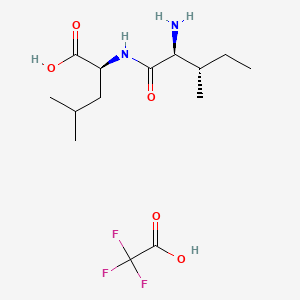
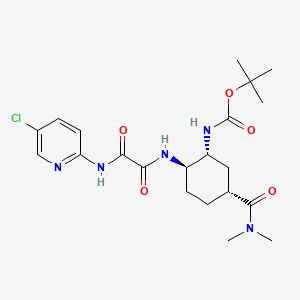
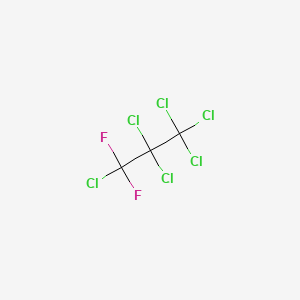
![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
